molecular formula C19H19ClN4O2 B2369674 N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide CAS No. 2380185-86-2

N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2369674
CAS No.: 2380185-86-2
M. Wt: 370.84
InChI Key: KMAHOVFCLPHSQF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzimidazole moiety: This step involves the reaction of the azetidine intermediate with 2-methylbenzimidazole under suitable conditions.

    Attachment of the carboxamide group: This can be done using standard amide coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives and benzimidazole-containing compounds.

    Similar Compounds: Examples include other azetidine carboxamides and benzimidazole derivatives with different substituents.

Uniqueness

    Unique Structural Features: The presence of both azetidine and benzimidazole moieties in the same molecule.

    Distinct Biological Activities: The combination of these structural features may result in unique biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-12-21-15-5-3-4-6-17(15)24(12)14-10-23(11-14)19(25)22-16-9-13(20)7-8-18(16)26-2/h3-9,14H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAHOVFCLPHSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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